molecular formula C13H15NO2 B13942156 Methyl 2-(1-benzylazetidin-3-ylidene)acetate

Methyl 2-(1-benzylazetidin-3-ylidene)acetate

Cat. No.: B13942156
M. Wt: 217.26 g/mol
InChI Key: YYTWUJJEPXQQGR-UHFFFAOYSA-N
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Description

Methyl 2-(1-benzylazetidin-3-ylidene)acetate is a chemical compound with the molecular formula C13H15NO2 It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(1-benzylazetidin-3-ylidene)acetate typically involves the reaction of azetidin-3-one with benzyl bromide in the presence of a base, followed by esterification with methanol. The reaction conditions often include the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1-benzylazetidin-3-ylidene)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the benzyl group with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted azetidine derivatives .

Scientific Research Applications

Methyl 2-(1-benzylazetidin-3-ylidene)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-(1-benzylazetidin-3-ylidene)acetate involves its interaction with specific molecular targets and pathways. The azetidine ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The benzyl group may enhance the compound’s binding affinity and specificity for certain targets, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(1-benzhydrylazetidin-3-ylidene)acetate
  • Methyl 2-(1-phenylazetidin-3-ylidene)acetate
  • Methyl 2-(1-alkylazetidin-3-ylidene)acetate

Uniqueness

Methyl 2-(1-benzylazetidin-3-ylidene)acetate is unique due to the presence of the benzyl group, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable subject of study in medicinal chemistry .

Properties

Molecular Formula

C13H15NO2

Molecular Weight

217.26 g/mol

IUPAC Name

methyl 2-(1-benzylazetidin-3-ylidene)acetate

InChI

InChI=1S/C13H15NO2/c1-16-13(15)7-12-9-14(10-12)8-11-5-3-2-4-6-11/h2-7H,8-10H2,1H3

InChI Key

YYTWUJJEPXQQGR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C=C1CN(C1)CC2=CC=CC=C2

Origin of Product

United States

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